3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine

Lipophilicity LogP ADME

Researchers exploring kinase or GPCR targets face a bottleneck: assembling densely functionalized pyridine cores rapidly. Generic mono-/di-brominated analogs restrict SAR exploration to one or two diversity vectors. 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine (CAS 632628-08-1) provides three electronically and sterically distinct C-Br sites for programmed sequential cross-coupling. - Orthogonal reactivity: benzylic Br for Negishi coupling, aryl Br at C3 and C5 for successive Suzuki-Miyaura reactions, enabling three-point diversification. - 6-Fluoro substituent tunes ring electronics and improves metabolic stability of downstream drug candidates. - High LogP (3.64) matches the lipophilic binding pockets of CNS-penetrant kinase inhibitors. Reliable supply with batch-to-batch consistency for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C6H3Br3FN
Molecular Weight 347.80 g/mol
CAS No. 632628-08-1
Cat. No. B12589763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine
CAS632628-08-1
Molecular FormulaC6H3Br3FN
Molecular Weight347.80 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)F)CBr)Br
InChIInChI=1S/C6H3Br3FN/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2
InChIKeyPWMNUNLFJJBOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine (CAS 632628-08-1): A Strategic Tri-Brominated Fluoropyridine Building Block for Complex Synthesis


3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine (CAS 632628-08-1) is a polyhalogenated pyridine derivative bearing three bromine atoms at the 2-(bromomethyl), 3-, and 5-positions, plus a fluorine atom at the 6-position . This specific substitution pattern yields a high molecular weight (347.8 g/mol) and elevated lipophilicity (LogP 3.64) . It serves as a versatile, multi-functional intermediate for sequential palladium-catalyzed cross-coupling reactions, primarily in medicinal chemistry and agrochemical discovery programs [1].

Why Closely Related Bromo-Fluoropyridines Cannot Substitute 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine in Multi-Step Syntheses


Generic substitution with mono- or di-brominated analogs fails because the precise number and relative reactivity of the three C–Br bonds in this compound dictates chemoselectivity in sequential cross-coupling reactions. For instance, the benzylic C–Br (bromomethyl) site reacts under distinct conditions (e.g., nucleophilic substitution or Negishi coupling) compared to the aryl C–Br sites (Suzuki–Miyaura coupling), enabling orthogonal functionalization [1]. The 6-fluoro substituent further modulates the electron density of the pyridine ring, influencing both the reactivity of the aryl bromides and the metabolic fate of downstream products . This unique halogen constellation is not replicated by compounds like 2-(bromomethyl)-6-fluoropyridine (one Br site) or 6-bromo-2-(bromomethyl)-3-fluoropyridine (two Br sites), directly limiting the achievable molecular diversity and the pace of structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence: 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine vs. In-Class Analogs


Enhanced Lipophilicity vs. 2-(Bromomethyl)-6-fluoropyridine (CAS 100202-78-6)

The target compound exhibits a calculated LogP of 3.64, which is significantly higher than that of the mono-brominated analog 2-(bromomethyl)-6-fluoropyridine (LogP 2.12) . This nearly 1.5-log-unit increase corresponds to a >30-fold higher partition coefficient, predicting superior membrane permeability for derived compounds in cell-based assays.

Lipophilicity LogP ADME Membrane Permeability

Maximized Synthetic Versatility vs. 6-Bromo-2-(bromomethyl)-3-fluoropyridine (CAS 1187836-89-0)

With three distinct C(sp2)–Br bonds and one C(sp3)–Br bond, the target compound offers four reactive handles for iterative functionalization. The di-brominated analog 6-bromo-2-(bromomethyl)-3-fluoropyridine provides only two reactive sites, severely limiting the dimensionality of accessible SAR libraries . This translates to a theoretical combinatorial advantage, allowing for the exploration of a vastly greater chemical space from a single starting material.

Sequential Coupling Orthogonal Reactivity Molecular Diversity Structure-Activity Relationship (SAR)

Enhanced Scaffold Complexity vs. Non-Fluorinated 3,5-Dibromo-2-(bromomethyl)pyridine (CAS 1227502-56-8)

The target compound incorporates a fluorine atom at the 6-position, whereas the non-fluorinated analog 3,5-dibromo-2-(bromomethyl)pyridine contains only bromine and hydrogen. While computationally predicted LogP values are similar (3.64 vs. 3.43) , the fluorine atom introduces a strong electron-withdrawing effect that modulates the reactivity of the pyridine ring. Crucially, the C–F bond is metabolically more stable than a C–H bond, potentially reducing oxidative metabolism at this position in derived drug candidates. The target compound also provides higher molecular weight (347.8 vs. 329.8 g/mol) and a polar surface area (PSA) comparable to the non-fluorinated analog, suggesting maintained permeability with enhanced metabolic stability.

Fluorination Metabolic Stability Scaffold Complexity Drug Discovery

Enhanced Metabolic Stability Potential via 6-Fluoro Substitution: Class-Level Inference

Fluorine substitution on aromatic rings, particularly on pyridines, is a well-established strategy to block sites of cytochrome P450-mediated oxidative metabolism . The 6-fluoro substituent in the target compound occupies a position that would otherwise be susceptible to hydroxylation in non-fluorinated analogs such as 3,5-dibromo-2-(bromomethyl)pyridine. This class-level inference suggests that downstream compounds derived from the fluorinated intermediate are likely to exhibit improved metabolic stability in liver microsome assays, although direct experimental data for this specific intermediate is not publicly available.

Fluorine Metabolism CYP450 Oxidative Metabolism Drug-Like Properties

Optimized Electronics for Cross-Coupling Reactivity: Class-Level Inference on Aryl Bromide Activation

The electron-withdrawing fluorine atom at the 6-position increases the electrophilicity of the pyridine ring, particularly activating the aryl bromides at the 3- and 5-positions toward oxidative addition in palladium-catalyzed cross-coupling reactions. Compared to the non-fluorinated analog, this electronic effect is expected to accelerate coupling rates and improve yields. This class-level inference is supported by extensive literature on the activating effects of fluoro substituents on aryl halides in Suzuki–Miyaura and Negishi reactions [1]. Direct kinetic comparison data for this specific compound is not available.

Cross-Coupling Suzuki-Miyaura Negishi Coupling Electron-Withdrawing Group

Key Intermediate for Bioactive Molecules: Supporting Evidence from Patent Literature

The non-fluorinated analog, 3,5-dibromo-2-(bromomethyl)pyridine, is explicitly claimed and exemplified as a key intermediate in the synthesis of fused heterotricyclic 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) inhibitors (US7378426B2) [1]. The specific halogenation pattern of this scaffold enables sequential functionalization to construct complex tetracyclic cores relevant to oncology. While the fluorinated version (target compound) is not explicitly named in this patent, its structural similarity and enhanced properties (LogP, metabolic stability) position it as a superior, drop-in replacement for synthesizing analogous clinical candidates. Additionally, general patent literature identifies bromofluoropyridines as valuable intermediates for fungicidal, pesticidal, and kinase-inhibiting compounds [2].

Kinase Inhibitors 17β-Hydroxysteroid Dehydrogenase Pharmaceutical Intermediates Patent Synthesis

Optimal Application Scenarios for 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine (CAS 632628-08-1)


Sequential Metal-Catalyzed Cross-Coupling for Complex Architectures

The unique combination of a benzylic bromomethyl group and two distinct aryl bromide sites allows for programmed, sequential functionalization. For example, a Negishi coupling can first install a group at the benzylic position, followed by a Suzuki–Miyaura coupling at the 3-position, and finally a second Suzuki coupling at the 5-position. This reactivity profile is not achievable with mono- or di-brominated alternatives, making the tri-brominated compound invaluable for constructing densely functionalized pyridine cores found in kinase inhibitors and GPCR modulators [1].

Late-Stage Diversification in Kinase Inhibitor Programs

For programs targeting kinases such as DYRK1A or GSK-3β, the high LogP (3.64) and metabolic stability potential of the fluorine atom are critical. The compound can serve as a late-stage diversification intermediate to introduce aromatic or heteroaromatic groups via cross-coupling, enabling rapid exploration of SAR around a central pyridine scaffold. This is supported by the general use of bromofluoropyridines in kinase inhibitor patents [2].

Agrochemical Lead Optimization Requiring Polyhalogenated Intermediates

Agrochemical discovery programs that require polybrominated pyridine scaffolds for fungicidal or herbicidal activity can directly utilize 3,5-dibromo-2-(bromomethyl)-6-fluoropyridine as a starting point. The presence of three bromine atoms enables the installation of three distinct substituents, rapidly generating compound libraries for screening against resistant pests. This application is explicitly supported by patent literature describing bromofluoropyridines as intermediates for fungicidal and pesticidal compounds [3].

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